(R)-(-)-1-Indanol

Catalog No.
S1899871
CAS No.
697-64-3
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-Indanol

CAS Number

697-64-3

Product Name

(R)-(-)-1-Indanol

IUPAC Name

(1R)-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1

InChI Key

YIAPLDFPUUJILH-SECBINFHSA-N

SMILES

C1CC2=CC=CC=C2C1O

Canonical SMILES

C1CC2=CC=CC=C2C1O

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1O

The exact mass of the compound (R)-(-)-1-Indanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-1-Indanol is a chiral secondary alcohol characterized by its rigid indane ring system and defined stereocenter. As a commercially vital enantiopure building block, it is utilized in the synthesis of active pharmaceutical ingredients (APIs), including meropenem prodrugs and precursors to specific neuroactive derivatives. Its defined (R)-configuration and predictable reactivity make it a required starting material for asymmetric synthesis, chiral ligand preparation, and stereospecific substitutions where strict optical purity (>98% ee) is necessary to ensure downstream biological activity and regulatory compliance [1].

Substituting (R)-(-)-1-Indanol with racemic 1-indanol or its (S)-(+)-enantiomer introduces critical process failures in stereospecific workflows. Using the racemate requires complex, low-yield downstream resolution steps that cap theoretical throughput at 50% and inflate solvent and labor costs [1]. Conversely, substituting with (S)-(+)-1-indanol directly inverts the resulting stereocenter during substitution reactions, yielding the wrong enantiomer of the target API—rendering the final product pharmacologically inactive. Furthermore, attempting to synthesize the (R)-enantiomer in-house from the prochiral ketone 1-indanone requires expensive chiral catalysts (e.g., CBS oxazaborolidines) and rigorous process controls, making direct procurement of >98% ee (R)-(-)-1-Indanol the more reliable and cost-effective choice for manufacturing .

Elimination of Resolution Bottlenecks vs. Racemic 1-Indanol

When synthesizing enantiopure indane derivatives, starting with racemic 1-indanol requires classical or enzymatic resolution, which inherently limits the maximum theoretical yield of the desired enantiomer to 50%. By procuring >98% ee (R)-(-)-1-Indanol, chemists bypass the resolution step entirely, effectively doubling the starting material efficiency and eliminating the need for resolving agents or specialized lipases [1].

Evidence DimensionMaximum Theoretical Yield of (R)-Derivative
Target Compound Data100% of mass is the desired (R)-enantiomer
Comparator Or Baseline50% maximum theoretical yield (using racemic 1-indanol)
Quantified Difference2x increase in atom economy for the chiral center
ConditionsDirect stereospecific synthesis vs. classical resolution workflow

Procuring the enantiopure form eliminates costly and wasteful resolution steps, directly doubling the mass efficiency of the synthetic route.

Pharmacological Necessity vs. (S)-(+)-1-Indanol in API Precursors

In the synthesis of specific neuroactive compounds and prodrugs, the absolute configuration of the indane ring dictates target binding affinity. Utilizing (R)-(-)-1-Indanol ensures the correct stereochemical trajectory. Substituting with (S)-(+)-1-indanol produces the opposite enantiomer, which typically exhibits near-zero activity at the target receptor or enzyme, resulting in a complete loss of API viability [1].

Evidence DimensionDownstream API Stereochemical Viability
Target Compound DataYields 100% target stereoisomer for API
Comparator Or BaselineYields 0% target stereoisomer (using (S)-1-indanol)
Quantified DifferenceAbsolute stereochemical divergence
ConditionsStereospecific substitution in API manufacturing

Using the exact (R)-enantiomer is mandatory for APIs where only one stereoisomer possesses the required therapeutic efficacy.

Process Simplification vs. In-House Asymmetric Reduction of 1-Indanone

While (R)-(-)-1-Indanol can be synthesized from the prochiral ketone 1-indanone via asymmetric reduction, this requires stoichiometric or catalytic amounts of expensive chiral reagents (such as the Corey-Bakshi-Shibata oxazaborolidine catalyst) and borane sources. Procuring high-purity (R)-(-)-1-Indanol directly eliminates the enantiomeric excess variability often seen in scaled-up asymmetric reductions, bypassing the need for strict cryogenic conditions and subsequent chiral HPLC purification .

Evidence DimensionProcess Steps and Reagent Cost
Target Compound Data0 additional asymmetric reduction steps required
Comparator Or BaselineRequires 1 asymmetric reduction step + chiral catalyst (using 1-indanone)
Quantified DifferenceElimination of 1 catalytic step and associated ee% variance
ConditionsDirect procurement vs. in-house enantioselective reduction

Direct procurement of the enantiopure alcohol de-risks the supply chain by removing a sensitive and expensive asymmetric catalytic step from the manufacturing process.

Stereospecific Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-(-)-1-Indanol is the required precursor for synthesizing chiral indane-based drugs, including specific meropenem prodrugs and (R)-1-aminoindan derivatives, where starting with the correct stereocenter is mandatory for biological activity [1].

Preparation of Chiral Ligands for Asymmetric Catalysis

The rigid indane structure and defined stereocenter make it a reliable building block for synthesizing proprietary chiral phosphine or amine ligands used in transition-metal-catalyzed asymmetric transformations, bypassing the need to resolve racemic ligand mixtures .

Chiral Auxiliary and Resolving Agent Development

Due to its >98% ee optical purity, it is highly effective when derivatized into chiral auxiliaries or esters used to resolve other racemic mixtures or direct stereoselective enolate alkylations in process chemistry [2].

XLogP3

1.5

Boiling Point

220.0 °C

Melting Point

54.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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